

Achyranthoside D CAS number and molecular formula.

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Compound of Interest

Compound Name: Achyranthoside D

Cat. No.: B6595018

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In-Depth Technical Guide to Achyranthoside D

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Achyranthoside D

Achyranthoside D, a notable triterpenoid saponin, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the management of osteoarthritis. This technical guide provides a comprehensive overview of its chemical properties, experimental validation of its efficacy, and its molecular mechanisms of action.

Property	Value	Citation
CAS Number	168009-91-4	
Molecular Formula	C ₅₃ H ₈₂ O ₂₅	
Molecular Weight	1119.21 g/mol	
Source	Roots of Achyranthes bidentata Blume	

Efficacy in Osteoarthritis Models

Achyranthoside D has demonstrated significant chondroprotective and anti-inflammatory effects in established preclinical models of osteoarthritis (OA). The two primary models utilized

for these investigations are the *in vivo* Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT+MMx) rat model and the *in vitro* Interleukin-1 β (IL-1 β)-induced chondrocyte inflammation model.

In Vivo Efficacy Data (ACLT+MMx Rat Model)

The ACLT+MMx model is a well-established surgical procedure in rats that mimics the joint instability leading to OA in humans.^{[1][2]} Treatment with **Achyranthoside D** in this model has been shown to dose-dependently reduce cartilage degradation and alleviate OA-associated biomarkers.

Parameter	Control (OA Model)	Achyranthoside D (Low Dose)	Achyranthoside D (High Dose)	Citation
OARSI Score (Higher score indicates more severe OA)	High	Significantly Reduced	More Significantly Reduced	[3]
Serum CTX-II (Cartilage degradation marker)	Elevated	Significantly Reduced	More Significantly Reduced	[3]
Serum COMP (Cartilage degradation marker)	Elevated	Significantly Reduced	More Significantly Reduced	[3]

In Vitro Efficacy Data (IL-1 β -Induced Chondrocytes)

Primary rat chondrocytes treated with IL-1 β serve as an *in vitro* model of the inflammatory and catabolic environment observed in OA. **Achyranthoside D** has been shown to protect chondrocytes from IL-1 β -induced damage and inflammation.

Parameter	Control (IL-1 β)	Achyranthoside D Treatment	Citation
Chondrocyte Viability	Reduced	Significantly Increased	[3]
Lactate Dehydrogenase (LDH) Release	Increased	Significantly Reduced	[3]
Expression of Catabolic Enzymes (ADAMTS-5, MMP-3, MMP-13)	Upregulated	Significantly Downregulated	[3]
Expression of Anabolic Markers (Collagen II, Aggrecan)	Downregulated	Significantly Upregulated	[3]
Expression of Inflammatory Mediators (NLRP3, ASC, GSDMD, IL-6, TNF- α , IL-1 β , IL-18)	Upregulated	Significantly Downregulated	[3]

Experimental Protocols

Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT+MMx) in Rats

This surgical procedure is a standard method for inducing a traumatic-like osteoarthritis in rodents.

- Anesthesia and Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, and the right knee is shaved and sterilized.[\[1\]](#)[\[4\]](#)
- Surgical Incision: A medial parapatellar incision (8-10 mm) is made to expose the knee joint.[\[4\]](#)

- Ligament and Meniscus Transection: The patella is laterally dislocated, the anterior cruciate ligament is transected, and the medial meniscus is completely resected, taking care to avoid damage to the articular cartilage.[1][4]
- Closure: The joint is irrigated with saline, and the capsule and skin are closed in layers.[1]
- Post-operative Care: Post-surgical analgesia and antibiotics are administered as required. The animals are allowed free cage movement to encourage the development of OA.
- Induction Period: The development of OA is typically assessed over a period of several weeks to months.[1]

Interleukin-1 β (IL-1 β)-Induced Inflammation in Primary Chondrocytes

This in vitro model is used to study the inflammatory and catabolic effects on cartilage cells.

- Chondrocyte Isolation: Primary chondrocytes are isolated from the articular cartilage of rats.
- Cell Culture: Chondrocytes are cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.
- Inflammation Induction: To induce an inflammatory response, the cultured chondrocytes are stimulated with IL-1 β at a concentration typically around 10 ng/mL.[5][6]
- **Achyranthoside D Treatment:** Cells are pre-treated or co-treated with varying concentrations of **Achyranthoside D** to assess its protective effects.
- Assays: Following treatment, a variety of assays are performed to measure cell viability (e.g., CCK-8), cell death (e.g., LDH assay), and the expression of relevant genes and proteins (e.g., qRT-PCR, Western blotting, ELISA).[3]

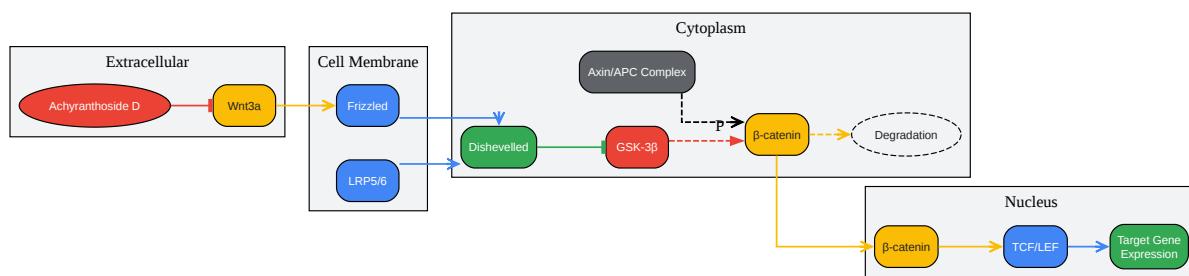
Signaling Pathway Modulation

Achyranthoside D exerts its therapeutic effects by modulating key signaling pathways implicated in the pathogenesis of osteoarthritis.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is known to be involved in cartilage degradation.

Achyranthoside D has been found to directly target and inhibit Wnt3a, a key activator of this pathway.^[3] This inhibition leads to a downstream reduction in the nuclear translocation of β-catenin, thereby suppressing the expression of target genes that promote inflammation and cartilage breakdown.

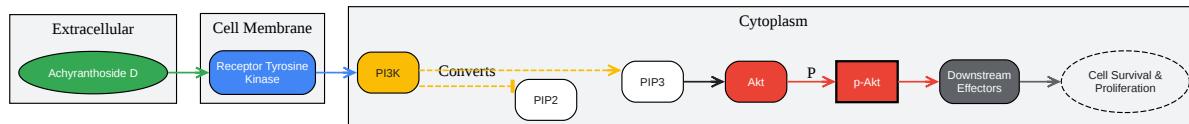


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Caption: **Achyranthoside D** inhibits the Wnt/β-catenin pathway by targeting Wnt3a.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. While the precise mechanism of **Achyranthoside D**'s interaction with this pathway in the context of osteoarthritis is still under investigation, saponins from Achyranthes bidentata have been shown to activate this pathway, which may contribute to chondrocyte survival.

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Caption: **Achyranthoside D** is proposed to modulate the PI3K/Akt signaling pathway.

Conclusion

Achyranthoside D presents a promising therapeutic candidate for the management of osteoarthritis. Its demonstrated efficacy in preclinical models, coupled with its defined mechanism of action involving the inhibition of the Wnt/β-catenin signaling pathway, provides a strong rationale for further investigation and development. This technical guide summarizes the current key findings and provides a foundation for future research into this potent natural compound.

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